molecular formula C23H18O7 B2676126 [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid CAS No. 1190243-53-8

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Cat. No.: B2676126
CAS No.: 1190243-53-8
M. Wt: 406.39
InChI Key: KFPAJIRXKXZJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodioxepin, furochromen, and acetic acid, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin and furochromen intermediates, which are then coupled through various chemical reactions. Key steps may include:

    Formation of Benzodioxepin Intermediate: This involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxepin ring.

    Synthesis of Furochromen Intermediate: This step involves the formation of the furochromen ring system through cyclization reactions of suitable precursors.

    Coupling Reaction: The benzodioxepin and furochromen intermediates are then coupled using reagents such as acetic anhydride or other coupling agents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-6-yl]acetic acid
  • [3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

Uniqueness

Compared to similar compounds, [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid stands out due to its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by a fused benzodioxepin and chromene framework, which is known for various biological activities. The molecular formula is C23H18O7C_{23}H_{18}O_{7}, and it features multiple functional groups that may contribute to its bioactivity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, related derivatives have shown effectiveness in scavenging free radicals in vitro. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity, with IC50 values indicating the concentration required to inhibit 50% of the DPPH radical.

CompoundIC50 (μM)
Compound A86.3 ± 0.2
Compound B252.6 ± 1.6
Compound C345.2 ± 1.6

The above table summarizes findings from studies on related compounds where the first compound demonstrated moderate antioxidant activity compared to others .

Anti-inflammatory Effects

The anti-inflammatory potential of benzodioxepin derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX pathways. The specific mechanisms often involve the modulation of signaling pathways like NF-kB and MAPK pathways, which are crucial in inflammatory responses.

Antimicrobial Activity

Compounds within this structural class have also been evaluated for their antimicrobial properties against various pathogens. For example, derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are critical for assessing their effectiveness.

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These values suggest that certain derivatives can effectively inhibit bacterial growth at relatively low concentrations .

Case Studies

Several case studies highlight the biological relevance of related compounds:

  • Study on Antioxidant Properties : A study focusing on a similar benzodioxepin derivative demonstrated its capacity to reduce oxidative stress in cellular models by decreasing reactive oxygen species (ROS) levels.
  • Inflammation Model : In vivo experiments showed that administration of a related compound reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A clinical isolate study indicated that a derivative exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Properties

IUPAC Name

2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-12-14-8-16-17(13-3-4-18-21(7-13)28-6-2-5-27-18)11-29-19(16)10-20(14)30-23(26)15(12)9-22(24)25/h3-4,7-8,10-11H,2,5-6,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPAJIRXKXZJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.